molecular formula C11H12O4S B8274183 2-Methylthio-2-(5-formyl-2-methoxyphenyl)acetic acid

2-Methylthio-2-(5-formyl-2-methoxyphenyl)acetic acid

Cat. No. B8274183
M. Wt: 240.28 g/mol
InChI Key: CEKKAIVEAVMAPA-UHFFFAOYSA-N
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Description

2-Methylthio-2-(5-formyl-2-methoxyphenyl)acetic acid is a useful research compound. Its molecular formula is C11H12O4S and its molecular weight is 240.28 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C11H12O4S

Molecular Weight

240.28 g/mol

IUPAC Name

2-(5-formyl-2-methoxyphenyl)-2-methylsulfanylacetic acid

InChI

InChI=1S/C11H12O4S/c1-15-9-4-3-7(6-12)5-8(9)10(16-2)11(13)14/h3-6,10H,1-2H3,(H,13,14)

InChI Key

CEKKAIVEAVMAPA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=O)C(C(=O)O)SC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CCOC(=O)C(SC)c1cc(C=O)ccc1OC
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Synthesis routes and methods II

Procedure details

Ethyl 2-methylthio-2-(5-formyl-2-methoxyphenyl)acetate (4.80 g, 17.9 mmol), ethanol (30 mL) and 10% aqueous solution of sodium hydroxide (20 mL) were mixed and the mixture was stirred for 3 hours at room temperature. The reaction mixture was poured in ice water and made acidic with concentrated hydrochloric acid, which was then extracted with ethyl acetate. The extracte was washed with water, dried over anhydrous sodium sulfate, and then concentrated to afford 4.00 g of crude 2-methylthio-2-(5-formyl-2-methoxyphenyl)acetic acid as yellow crystals (this compound was used for next reaction without further purification). Next, 2-methylthio-2-(5-formyl-2-methoxyphenyl)acetic acid (4.00 g, 16.4 mmol) and N,N-dimethylformamide (50 mL) were mixed and, after anhydrous potassium carbonate (3.71 g, 26.8 mmol) and benzyl bromide (3.06 g, 17.9 mmol) were added at room temperature under stirring, the mixture was stirred for 5 hours. The reaction mixture was poured in ice water and extracted with ether. The extracted solution was washed with water and brine, and then dried over anhydrous sodium sulfate. The reaction mixture was concentrated and the residue was purified by silica gel column chromatography (eluate n-hexane:ethyl acetate=6:1 v/v) to afford 4.50 g (76%) of the title compound as a light brown oil.
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Ethyl 2-methylthio-2-(5-formyl-2-methoxyphenyl)acetate
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aqueous solution
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ice water
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